Potassium selenate

Description

Properties

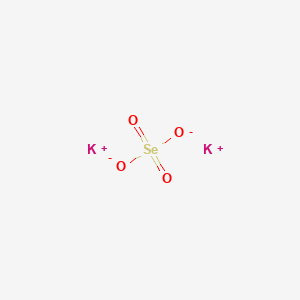

IUPAC Name |

dipotassium;selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZJAPBTUDGMKO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7783-08-6 (Parent) | |

| Record name | Potassium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00889579 | |

| Record name | Selenic acid, potassium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Potassium selenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7790-59-2 | |

| Record name | POTASSIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid, potassium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99798PU7MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Potassium Selenate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of potassium selenate (K₂SeO₄). The information is presented to support research, scientific analysis, and drug development applications, with a focus on quantitative data, experimental methodologies, and visual representations of its synthesis and structure.

Core Chemical and Physical Properties

Potassium selenate is an odorless, hygroscopic white solid.[1] It is the potassium salt of selenic acid and is encountered as colorless crystals.[1][2] Key quantitative properties of potassium selenate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | K₂SeO₄ | [1] |

| Molar Mass | 221.17 g/mol | [3] |

| Appearance | Colorless crystals or white powder | [1][2][4] |

| Odor | Odorless | [1] |

| Density | 3.07 g/cm³ | [1][2] |

| Melting Point | 1020 °C | [5] |

| Solubility in Water | 107.5 g/100 mL at 0 °C | [5] |

| 111 g/100 mL at 20 °C | [5] | |

| 122.2 g/100 mL at 100 °C | [5] |

Crystal Structure

Potassium selenate crystallizes in an orthorhombic system.[1] The crystal structure has been determined with the Hermann-Mauguin space group symbol Pnam and space group number 62.[3] The lattice parameters are reported as a = 7.661 Å, b = 10.466 Å, and c = 6.003 Å, with α, β, and γ angles all being 90°.[3]

References

Synthesis of Potassium Selenate: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principal methods for the laboratory synthesis of potassium selenate (K₂SeO₄). The information presented herein is intended to equip researchers and professionals in the fields of chemistry and drug development with the necessary knowledge to produce this inorganic compound for experimental use. This guide details several synthetic pathways, including the neutralization of selenic acid, the oxidation of selenium and its lower-valent compounds, and methods for purification and characterization.

Properties of Potassium Selenate

Potassium selenate is a colorless, crystalline solid that is highly soluble in water.[1][2] It serves as a source of the essential trace element selenium in various research applications. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of Potassium Selenate

| Property | Value |

| Chemical Formula | K₂SeO₄ |

| Molar Mass | 221.2 g/mol [2] |

| Appearance | Colorless, hygroscopic crystals or white crystalline powder[2][3] |

| Odor | Odorless[2] |

| Density | 3.07 g/cm³[2] |

| Melting Point | 1020 °C |

| Solubility in Water | 1.07 g/mL (0 °C), 1.11 g/mL (20 °C), 1.22 g/mL (100 °C)[2] |

Synthetic Methodologies

Several viable methods exist for the laboratory-scale synthesis of potassium selenate. The choice of method may depend on the available starting materials, desired purity, and scale of the preparation. The most common and practical approaches are detailed below.

Method 1: Neutralization of Selenic Acid

This method involves the straightforward acid-base neutralization of selenic acid (H₂SeO₄) with a suitable potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[1]

Reaction Scheme:

H₂SeO₄ + 2 KOH → K₂SeO₄ + 2 H₂O

H₂SeO₄ + K₂CO₃ → K₂SeO₄ + H₂O + CO₂

Experimental Protocol:

-

Preparation of Selenic Acid Solution: Begin with a commercially available or previously synthesized aqueous solution of selenic acid.

-

Neutralization: While stirring, slowly add a stoichiometric amount of a concentrated solution of potassium hydroxide or potassium carbonate to the selenic acid solution. The addition should be performed cautiously as the reaction is exothermic. If using potassium carbonate, effervescence due to the evolution of carbon dioxide will be observed.

-

pH Monitoring: Monitor the pH of the reaction mixture. The addition of the potassium base should continue until a neutral pH of approximately 7 is achieved.

-

Crystallization: Gently heat the neutralized solution to concentrate it by evaporating a portion of the water. Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of potassium selenate.

-

Isolation and Purification: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water to remove any soluble impurities. The purified crystals can then be dried in a desiccator or at a low temperature in a drying oven. For higher purity, recrystallization from a minimal amount of hot deionized water can be performed.

Method 2: Oxidation of Elemental Selenium or Selenium(IV) Compounds

This approach involves the oxidation of elemental selenium or a selenium(IV) compound, such as selenium dioxide (SeO₂) or potassium selenite (K₂SeO₃), to the selenate (Se(VI)) state, followed by the formation of the potassium salt.

A patented method describes the oxidation of powdered metallic selenium using hydrogen peroxide, followed by neutralization to yield the alkali metal selenate.[1]

Reaction Scheme:

Se + 2 H₂O₂ → H₂SeO₃ + H₂O H₂SeO₃ + H₂O₂ → H₂SeO₄ + H₂O H₂SeO₄ + 2 KOH → K₂SeO₄ + 2 H₂O

Experimental Protocol:

-

Initial Oxidation: An aqueous suspension of powdered selenium is reacted with a 30-50% hydrogen peroxide solution. The reaction is initiated by warming the hydrogen peroxide solution to between 30 and 100 °C.

-

Partial Neutralization and Second Oxidation: The resulting acidic solution, containing selenic and selenious acids, is partially neutralized with potassium hydroxide or potassium carbonate to a pH of 0.5 to 5. Subsequently, a second portion of hydrogen peroxide is added to complete the oxidation of the remaining selenite to selenate. This step is typically carried out at a temperature of 90 to 100 °C.

-

Final Neutralization and Isolation: After the oxidation is complete, as indicated by the cessation of gas evolution, the solution is fully neutralized to a pH of 7 with potassium hydroxide. The potassium selenate is then isolated by evaporation of the water.

Potassium selenite can be oxidized to potassium selenate using a strong oxidizing agent such as bromine water.[2]

Reaction Scheme:

SeO₂ + 2 KOH → K₂SeO₃ + H₂O K₂SeO₃ + Br₂ + H₂O → K₂SeO₄ + 2 HBr

Experimental Protocol:

-

Preparation of Potassium Selenite: Dissolve selenium dioxide in an aqueous solution of potassium hydroxide to form potassium selenite.[4]

-

Oxidation: To the potassium selenite solution, slowly add bromine water while stirring. The reaction should be carried out in a well-ventilated fume hood due to the hazardous nature of bromine. The bromine is added until a faint, persistent yellow color indicates a slight excess.

-

Removal of Excess Bromine: Gently heat the solution to drive off the excess bromine.

-

Crystallization and Purification: Concentrate the solution by heating and then allow it to cool to crystallize the potassium selenate. The product can be purified by recrystallization from water.

Purification and Characterization

Purification by Recrystallization:

For obtaining high-purity potassium selenate, recrystallization is a standard and effective method. The general procedure involves dissolving the synthesized potassium selenate in a minimum amount of hot deionized water. The hot, saturated solution is then allowed to cool slowly, leading to the formation of well-defined crystals. The crystals are subsequently collected by filtration, washed with a small volume of ice-cold water, and dried.

Characterization and Purity Assessment:

The purity of the synthesized potassium selenate can be assessed by several analytical methods. The British Pharmacopoeia describes a method for the assay of potassium selenate and the determination of selenite impurities.[3]

-

Assay for Potassium Selenate: A solution of the sample is treated with hydrochloric acid and hydrazine hydrate, which reduces the selenate to elemental selenium. The precipitated selenium is then collected, washed, dried, and weighed.[3]

-

Limit Test for Selenite: The presence of unreacted selenite can be determined by titration. The sample is dissolved and treated with sulfuric acid, disodium hydrogen orthophosphate, and a known excess of potassium permanganate solution. The excess permanganate is then back-titrated with a standard solution of ammonium iron(II) sulfate.[3]

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.

Caption: Workflow for the synthesis of potassium selenate by neutralization.

References

- 1. US4536383A - Method for preparation of alkali metal selenates - Google Patents [patents.google.com]

- 2. Potassium selenate - Wikipedia [en.wikipedia.org]

- 3. Potassium Selenate - Definition, Characters - British Pharmacopeia 2025 [nhathuocngocanh.com]

- 4. Crystal structure of potassium orthoselenate(IV), K2SeO3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Morphology of Potassium Selenate

This technical guide provides a comprehensive overview of the crystal structure and morphology of potassium selenate compounds, with a focus on potassium orthoselenate(IV) (K₂SeO₃) and potassium selenate(VI) (K₂SeO₄). This document is intended for researchers, scientists, and professionals in drug development who require detailed structural and methodological information.

Introduction

Potassium selenate refers to inorganic compounds containing potassium and selenate ions. The two most common forms are potassium orthoselenate(IV) (K₂SeO₃), where selenium is in the +4 oxidation state, and potassium selenate(VI) (K₂SeO₄), with selenium in the +6 oxidation state. These compounds exhibit distinct crystal structures and morphologies, which are crucial for their material properties and potential applications. This guide will detail the crystallographic data, synthesis protocols, and morphological characteristics of both species.

Potassium Orthoselenate(IV) (K₂SeO₃)

Recent studies have provided a comprehensive understanding of the crystal structure and morphology of potassium orthoselenate(IV).

Crystal Structure

Potassium orthoselenate(IV) crystallizes in the trigonal space group P3̅.[1][2] The structure is isostructural with sodium sulfite (Na₂SO₃) and potassium tellurite (K₂TeO₃).[1][2] The asymmetric unit contains one selenium atom, three potassium atoms, and one oxygen atom.[2] The selenate(IV) anion, [SeO₃]²⁻, adopts a trigonal–pyramidal geometry, which can be attributed to the lone pair of electrons on the selenium(IV) atom.[2]

Table 1: Crystallographic Data for Potassium Orthoselenate(IV) (K₂SeO₃)

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P3̅ |

| a (Å) at 100 K | 6.1063 (4) |

| c (Å) at 100 K | 6.9242 (4) |

| a (Å) at room temp. | 6.1114 (1) |

| c (Å) at room temp. | 6.9938 (1) |

| Se-O Bond Length (Å) | 1.687 (1) |

| O-Se-O Bond Angle (°) | 103.0 (1) |

Data sourced from Albrecht et al. (2022).[1][2]

Morphology

Crystals of K₂SeO₃ grown via the hydroflux method are described as colorless and block-shaped.[1] Scanning electron microscopy (SEM) has been used to visualize the crystal morphology, although the washing process can etch the crystal surfaces.[2]

Experimental Protocols

A detailed protocol for the synthesis of K₂SeO₃ single crystals is the hydroflux method.[1][2]

-

Preparation: Dissolve 4 mmol of selenium dioxide (SeO₂) in 3 ml of water.

-

Reaction Mixture: Add 6.3 g of potassium hydroxide (KOH) to the SeO₂ solution in a 50 mL PTFE-lined stainless steel autoclave.

-

Heating: Heat the sealed autoclave to 473 K at a rate of 2 K min⁻¹.

-

Holding: Maintain the temperature at 473 K for 8 hours.

-

Cooling: Cool the autoclave to room temperature at a rate of 1 K min⁻¹.

-

Isolation: Wash the solid product twice with 2 ml of methanol on a Schlenk frit under inert conditions to remove the hydroflux.

-

Drying and Storage: Dry the resulting crystals in a dynamic vacuum and store them under an argon atmosphere due to their hygroscopic nature.[2]

Single-crystal X-ray diffraction (XRD) is the primary method for determining the crystal structure. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.[1][2] Powder XRD can be used for phase identification and lattice parameter refinement at room temperature.[2]

Scanning Electron Microscopy (SEM) is employed to observe the crystal habit and surface features. For K₂SeO₃, SEM was performed using a SU8020 (Hitachi) with a triple detector system for secondary and low-energy backscattered electrons at an accelerating voltage of 5 kV.[2] Energy-dispersive X-ray spectroscopy (EDS) can be used to confirm the elemental composition of the crystals.[2]

Potassium Selenate(VI) (K₂SeO₄)

Potassium selenate(VI) is an odorless, white, hygroscopic solid.[3] It is the potassium salt of selenic acid.[3]

Crystal Structure

Potassium selenate(VI) crystallizes in the orthorhombic system with the space group Pnam. The structure is isomorphous with β-potassium sulfate (β-K₂SO₄). The structure consists of regular SeO₄²⁻ tetrahedra.

Table 2: Crystallographic Data for Potassium Selenate(VI) (K₂SeO₄)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnam (No. 62) |

| a (Å) | 7.661 |

| b (Å) | 10.466 |

| c (Å) | 6.003 |

| Mean Se-O Bond Length (Å) | 1.648 |

Data sourced from Kálmán, Stephens, and Cruickshank (1970) and PubChem.

Morphology

The morphology of K₂SeO₄ is generally described as colorless crystals.[3] However, detailed morphological studies, including high-resolution imaging of crystal habits, are not extensively reported in the readily available literature.

Experimental Protocols

Detailed experimental protocols for the growth of large single crystals of K₂SeO₄ are not as explicitly documented as for K₂SeO₃. However, general methods for its preparation are known, and standard solution-based crystal growth techniques can be applied.

General Synthesis: Two common methods for the synthesis of potassium selenate are:

-

Reaction of selenium trioxide with potassium hydroxide: SeO₃ + 2 KOH → K₂SeO₄ + H₂O[3]

-

Oxidation of potassium selenite: Treating selenous acid with potassium hydroxide to form potassium selenite, followed by oxidation with bromine water.[3] H₂SeO₃ + 2 KOH → K₂SeO₃ + 2 H₂O K₂SeO₃ + 2 KOH + Br₂ → K₂SeO₄ + 2 KBr + H₂O

Single Crystal Growth (Generalized Protocol): Based on general principles of crystal growth from aqueous solutions:

-

Prepare a Saturated Solution: Dissolve commercially available or synthesized K₂SeO₄ in deionized water at an elevated temperature (e.g., 50-60 °C) to create a saturated or slightly supersaturated solution.

-

Filtration: Filter the hot solution to remove any insoluble impurities.

-

Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. The rate of cooling will influence the size and quality of the crystals. A slower cooling rate generally yields larger and higher-quality crystals.

-

Seed Crystals: For growing larger single crystals, a small, well-formed seed crystal can be introduced into a slightly supersaturated solution.

-

Evaporation: Alternatively, allow the solvent to evaporate slowly from a saturated solution at a constant temperature.

The characterization of K₂SeO₄ would follow similar procedures as for K₂SeO₃, namely single-crystal and powder XRD for structural analysis and SEM for morphological observation.

Relationship between Synthesis, Structure, and Morphology

The synthesis method profoundly influences the resulting crystal structure and morphology. The hydroflux method for K₂SeO₃ provides a controlled environment for the growth of well-defined, block-shaped single crystals. For K₂SeO₄, the crystallization from aqueous solution is expected to yield different morphologies depending on factors like cooling rate, supersaturation, and the presence of impurities.

Caption: Logical workflow from synthesis to crystal structure and morphology.

Conclusion

This guide has summarized the key structural and morphological features of potassium orthoselenate(IV) (K₂SeO₃) and potassium selenate(VI) (K₂SeO₄), supported by detailed experimental protocols where available. The data highlights that while K₂SeO₃ has been recently well-characterized, there is an opportunity for further research into the controlled synthesis and detailed morphological analysis of K₂SeO₄ single crystals. The provided information serves as a valuable resource for scientists working with these materials.

References

Solubility of Potassium Selenate (K₂SeO₄): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium selenate (K₂SeO₄) in various solvents. Due to the limited availability of quantitative data for this specific salt in non-aqueous media, this guide also includes solubility information for analogous compounds, namely potassium sulfate (K₂SO₄), to provide a comparative context. Furthermore, detailed experimental protocols are presented to empower researchers to determine the solubility of potassium selenate in solvents of interest.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property crucial for a wide range of applications, from reaction chemistry to formulation development. Below is a summary of the available quantitative solubility data for potassium selenate and the analogous compound, potassium sulfate.

Solubility of Potassium Selenate (K₂SeO₄) in Water

Potassium selenate is highly soluble in water, and its solubility increases with temperature. The available data is summarized in Table 1.

| Temperature (°C) | Solubility ( g/100 g H₂O) | Solubility (g/mL H₂O) |

| 0 | 107.5 | 1.07 |

| 20 | 111.0 | 1.11 |

| 50 | 117.4 | - |

| 100 | 122.2 | 1.22 |

Note: The density of water is assumed to be approximately 1 g/mL for the conversion. Sources indicate it is soluble in about one part water.

Solubility of Potassium Selenate (K₂SeO₄) in Organic Solvents

Quantitative solubility data for potassium selenate in organic solvents is scarce in publicly available literature. Qualitative descriptions indicate it is "soluble in ethyl alcohol" and "slightly soluble in ethanol". This lack of precise data underscores the necessity for experimental determination for specific applications.

Comparative Solubility Data: Potassium Sulfate (K₂SO₄)

In the absence of extensive data for potassium selenate, the solubility of potassium sulfate (K₂SO₄), a structurally similar compound, can provide some insight into its likely behavior in organic solvents. It is important to note that while analogous, the electronic and size differences between selenium and sulfur will lead to differences in solubility.

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Methanol | 25 | 0.0596 |

| Ethanol | - | Insoluble |

| Acetone | - | Insoluble |

| Glycerol | 20 | 1.317 |

This data for K₂SO₄ suggests that potassium selenate is likely to have low solubility in alcohols and acetone.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental design and analytical methodology. The following sections outline a general protocol and specific analytical techniques for quantifying potassium selenate concentration.

General Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

-

Preparation of a Supersaturated Solution: Add an excess amount of finely powdered potassium selenate to the chosen solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the container in a constant temperature bath or a shaker incubator set to the desired temperature. Agitate the mixture vigorously for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. It is critical to separate the saturated solution from the excess solid without altering the temperature. This can be achieved by:

-

Centrifugation: Centrifuge the sample at the equilibration temperature to pellet the excess solid.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) pre-heated to the equilibration temperature to draw the supernatant.

-

-

Sample Preparation for Analysis: Carefully take a known volume or weight of the clear, saturated supernatant. Dilute the sample gravimetrically with an appropriate solvent to a concentration within the calibrated range of the chosen analytical method.

-

Quantification: Analyze the concentration of potassium selenate in the diluted sample using a validated analytical method (see Section 2.3).

-

Calculation: Calculate the solubility using the measured concentration, the dilution factor, and the initial volume or weight of the solvent. Express the solubility in appropriate units (e.g., g/100 g solvent, mol/L).

Visualization of Experimental Workflow

Caption: A generalized workflow for the experimental determination of solubility.

Analytical Methods for Quantification

The choice of analytical method depends on the solvent matrix, the required sensitivity, and available instrumentation.

-

Principle: This method separates the selenate anion (SeO₄²⁻) from other ions in the sample using an ion-exchange column, followed by highly sensitive and selective detection using a mass spectrometer.

-

Protocol Outline:

-

Instrument Setup: Equip an ion chromatograph with a suitable anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS23) and an appropriate eluent (e.g., a potassium carbonate/bicarbonate solution). Couple the IC system to a single quadrupole or triple quadrupole mass spectrometer.

-

Standard Preparation: Prepare a series of calibration standards of potassium selenate in the same solvent as the sample to be analyzed.

-

Sample Analysis: Inject the diluted, filtered sample into the IC-MS system.

-

Quantification: Monitor for the characteristic mass-to-charge ratio (m/z) of the selenate ion. Quantify the concentration based on the calibration curve.

-

-

Principle: This is a highly sensitive method for selenium speciation. After HPLC separation, the selenate is reduced to selenite, which is then converted to a volatile selenium hydride. The hydride is then detected by atomic fluorescence spectrometry.

-

Protocol Outline:

-

Sample Pre-treatment (Reduction): Selenate must be reduced to selenite (SeO₃²⁻) prior to hydride generation. This is typically achieved by heating the sample in a strong acid solution (e.g., HCl) with a reducing agent like potassium bromide.

-

Hydride Generation: The pre-treated sample is mixed with a reducing agent, typically sodium borohydride (NaBH₄), in an acidic medium to generate selenium hydride (H₂Se).

-

Detection: The gaseous H₂Se is swept by an inert gas stream into the atomic fluorescence spectrometer for quantification.

-

-

Principle: ICP-MS can directly measure the total selenium concentration in the diluted saturated solution with very high sensitivity.

-

Protocol Outline:

-

Instrument Setup: Optimize the ICP-MS for the detection of selenium isotopes (e.g., ⁷⁸Se, ⁸⁰Se).

-

Standard Preparation: Prepare calibration standards of potassium selenate in the same solvent matrix.

-

Sample Analysis: Introduce the diluted sample into the plasma, where it is atomized and ionized. The ions are then separated by their mass-to-charge ratio and detected.

-

Quantification: Calculate the selenium concentration from the calibration curve.

-

-

Principle: This classical method relies on the precipitation of a highly insoluble salt of either the cation or the anion. For potassium, it can be precipitated as potassium tetraphenylborate.

-

Protocol Outline:

-

Take a precisely weighed aliquot of the saturated aqueous solution.

-

Add a solution of sodium tetraphenylborate in a slightly alkaline medium to precipitate potassium tetraphenylborate (K[B(C₆H₅)₄]).

-

Filter the precipitate through a pre-weighed sintered glass crucible.

-

Wash the precipitate with a suitable washing liquid (e.g., a dilute solution of the precipitating reagent) and then with a small amount of cold water.

-

Dry the crucible and precipitate to a constant weight in an oven.

-

Calculate the mass of potassium in the original aliquot and, subsequently, the solubility of potassium selenate.

-

Factors Influencing Solubility

The solubility of an ionic salt like potassium selenate is a complex phenomenon governed by the thermodynamics of the dissolution process. The key factors are visualized in the diagram below.

Caption: Key thermodynamic and system factors governing the solubility of an ionic salt.

-

Lattice Energy: This is the energy required to separate the ions in the solid crystal lattice. For a salt to dissolve, the energy released during solvation must be sufficient to overcome the lattice energy.

-

Solvation Energy: This is the energy released when ions are surrounded and stabilized by solvent molecules. In polar solvents like water, the strong dipole-ion interactions lead to high solvation energy. In non-polar solvents, these interactions are much weaker.

-

Solvent Properties:

-

Polarity and Dielectric Constant: Polar solvents with high dielectric constants are effective at shielding the separated ions from each other, preventing them from recombining and precipitating.

-

Hydrogen Bonding: Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the selenate anion, enhancing solvation.

-

-

Temperature: For most salts, including potassium selenate in water, solubility is an endothermic process, meaning solubility increases with temperature.

-

Common Ion Effect: The solubility of potassium selenate will be reduced in a solvent that already contains a significant concentration of either potassium (K⁺) or selenate (SeO₄²⁻) ions from another source.

Conclusion

This technical guide has consolidated the available solubility data for potassium selenate, highlighting its high solubility in water and the current lack of quantitative data in organic solvents. The provided comparative data for potassium sulfate suggests that the solubility of potassium selenate in common organic solvents is likely to be low. To address this knowledge gap, detailed experimental protocols, including a general shake-flask method and specific advanced analytical techniques, have been outlined. The accompanying diagrams illustrate the practical workflow for solubility determination and the fundamental principles governing the dissolution process. This guide serves as a foundational resource for researchers and professionals, enabling them to make informed decisions and to generate the precise solubility data required for their specific applications in research and development.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Potassium Selenate

This technical guide provides a comprehensive overview of the thermal stability and decomposition of potassium selenate (K₂SeO₄) for researchers, scientists, and drug development professionals. While specific experimental data for the thermal analysis of potassium selenate is limited in publicly available literature, this guide synthesizes established knowledge of similar inorganic salts and general thermal analysis principles to provide a robust framework for understanding its high-temperature behavior.

Thermal Properties of Potassium Selenate and Related Compounds

Potassium selenate is a white, odorless solid.[1] Limited data is available on its decomposition temperature, but its melting point is reported to be 1020 °C.[2] For comparison, potassium sulfate (K₂SO₄), a structurally similar compound, is thermally stable up to high temperatures, with decomposition occurring above 1600 °C.[3] The thermal stability of alkali metal salts of oxoanions, such as carbonates and nitrates, generally increases down the group.[4][5] This trend suggests that potassium selenate is a thermally stable compound.

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Decomposition Products |

| Potassium Selenate (K₂SeO₄) | 1020[2] | Not explicitly reported | Likely K₂O, SeO₂, O₂ (postulated) |

| Potassium Sulfate (K₂SO₄) | 1069[2] | > 1600[3] | K₂O, SO₃[3] or K₂S, O₂[6] |

| Sodium Selenate (Na₂SeO₄) | ~589 (endothermic peak)[7] | 101 - 896 (major weight loss)[1] | H₂O, likely Na₂O, SeO₂, O₂ |

Postulated Thermal Decomposition Pathway of Potassium Selenate

When subjected to high temperatures, potassium selenate is expected to decompose. One source suggests the emission of toxic fumes of selenium and potassium oxide upon decomposition.[8] Drawing an analogy from the high-temperature decomposition of potassium sulfate, a likely decomposition pathway for potassium selenate involves the formation of potassium oxide, selenium dioxide, and oxygen. It is plausible that potassium selenite (K₂SeO₃) is formed as an intermediate.

The postulated overall decomposition reaction is:

2K₂SeO₄(s) → 2K₂O(s) + 2SeO₂(g) + O₂(g)

This multi-step process can be visualized as follows:

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition pathway of potassium selenate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is useful for determining decomposition temperatures and quantifying mass loss.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of finely ground potassium selenate powder into a ceramic (e.g., alumina) or platinum crucible.

-

Record the initial mass.

-

-

Instrument Setup (Typical Parameters):

-

Instrument: A calibrated thermogravimetric analyzer.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature above the expected decomposition range (e.g., 1200 °C).

-

Heating Rate: A linear heating rate of 10 °C/min is standard. Slower or faster rates can be used to investigate kinetic aspects.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

The onset temperature of a mass loss step indicates the beginning of decomposition.

-

The stoichiometry of the decomposition can be inferred from the percentage of mass loss.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of these processes.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of finely ground potassium selenate powder into an aluminum or platinum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile products before decomposition.

-

-

Instrument Setup (Typical Parameters):

-

Instrument: A calibrated differential scanning calorimeter.

-

Temperature Program: Heat the sample from ambient temperature to a temperature that encompasses the melting point (e.g., 1100 °C).

-

Heating Rate: A heating rate of 10 °C/min is common.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

An endothermic peak will indicate the melting of potassium selenate. The onset of this peak is taken as the melting point.

-

Other endothermic or exothermic peaks may indicate phase transitions or decomposition events.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the thermal analysis of an inorganic salt like potassium selenate.

References

- 1. US5298050A - High water solubility potassium sulfate and method of producing same - Google Patents [patents.google.com]

- 2. Potassium sulfate - Wikipedia [en.wikipedia.org]

- 3. webqc.org [webqc.org]

- 4. Thermal Stability of s-Block Elements: Carbonates, Nitrate & Hydrides | AESL [aakash.ac.in]

- 5. m.youtube.com [m.youtube.com]

- 6. you-iggy.com [you-iggy.com]

- 7. caesium selenate [chemister.ru]

- 8. researchgate.net [researchgate.net]

Potassium Selenate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety data and detailed handling precautions for potassium selenate. The information is intended for professionals in research and development who work with this highly toxic compound. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing health and environmental risks.

Hazard Identification and Classification

Potassium selenate (K₂SeO₄) is classified as a highly toxic substance. Acute and chronic exposure can lead to severe health effects. It is also recognized as an environmental hazard, particularly to aquatic life.

Table 1: Hazard Identification

| Category | Description |

| GHS Pictograms | GHS06 (Skull and Crossbones), GHS08 (Health Hazard), GHS09 (Environment) |

| Signal Word | Danger[1] |

| Hazard Statements | H301: Toxic if swallowed.[1] H331: Toxic if inhaled.[1] H373: May cause damage to organs (liver) through prolonged or repeated exposure.[1][2] H410: Very toxic to aquatic life with long lasting effects.[1][2] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2] P264: Wash face, hands and any exposed skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P271: Use only outdoors or in a well-ventilated area.[2] P273: Avoid release to the environment. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P311: Call a POISON CENTER or doctor. P391: Collect spillage. P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2] P405: Store locked up.[2] P501: Dispose of contents/container to an approved waste disposal plant.[2] |

Physical and Chemical Properties

Potassium selenate is a colorless, odorless, crystalline solid.[3] It is important to be aware of its physical properties to handle it safely.

Table 2: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | K₂SeO₄ |

| Molar Mass | 221.154 g/mol [4] |

| Appearance | Colorless or white solid[5] |

| Odor | Odorless[3] |

| Density | 3.07 g/cm³[3] |

| Melting Point | 1020 °C[4] |

| Boiling Point | Decomposes[6] |

| Solubility in Water | 111 g/100 mL at 20 °C[4] |

Toxicological Information

Exposure to potassium selenate can occur through inhalation, ingestion, or skin contact. It is highly toxic and can cause damage to specific organs with repeated exposure.

Table 3: Toxicological Data

| Parameter | Value | Species |

| Acute Oral Toxicity (LD50) | 10 mg/kg[5][7] | Rat |

| Acute Inhalation Toxicity (LC50) | 0.052 - 0.51 mg/L (4h) (as Sodium Selenite)[8] | Rat |

| Target Organs | Liver[2] | - |

Exposure Controls and Personal Protection

To minimize exposure, strict adherence to engineering controls and personal protective equipment (PPE) protocols is mandatory.

Table 4: Exposure Limits and PPE

| Parameter | Value |

| OSHA PEL | TWA: 0.2 mg/m³ (as Se)[5] |

| ACGIH TLV | TWA: 0.2 mg/m³ (as Se)[5] |

| NIOSH IDLH | 1 mg/m³ (as Se) |

| Engineering Controls | Work must be conducted in a certified chemical fume hood or other suitable ventilated containment.[9][10] A designated area for handling should be clearly marked.[10] |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash-prone procedures.[10] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, double-gloved).[10] A lab coat must be worn, and additional protective clothing like aprons may be necessary if skin contact is likely.[10] |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if engineering controls are insufficient or during emergency situations.[2] |

Experimental Protocols

The following protocols are generalized for handling highly toxic solids like potassium selenate and should be adapted to specific experimental needs.

Weighing Protocol

Accurate weighing of toxic powders requires procedures that prevent the generation and inhalation of dust.

Solution Preparation Protocol

-

Preparation : Perform all work in a chemical fume hood. Ensure all necessary glassware, solvents, and magnetic stir bars are clean and readily available.

-

Solvent Addition : Add the appropriate amount of solvent to a beaker or flask equipped with a magnetic stir bar.

-

Solute Addition : Carefully add the pre-weighed potassium selenate to the solvent while stirring to prevent clumping.

-

Dissolution : Stir the mixture until the potassium selenate is completely dissolved. Avoid heating unless the specific protocol requires it, as this may increase the risk of generating hazardous vapors.

-

Transfer : Once dissolved, carefully transfer the solution to a labeled, sealed storage container.

-

Decontamination : Decontaminate all glassware and equipment that came into contact with potassium selenate.

Emergency Procedures

In the event of an accidental release, immediate and appropriate action is crucial.

Spill Cleanup Protocol

This protocol is for small spills that can be managed by trained laboratory personnel. For large spills, evacuate the area and contact emergency services.

-

Evacuate and Notify : Immediately alert others in the area and evacuate if necessary.

-

Secure the Area : Restrict access to the spill area.

-

Personal Protective Equipment : Don appropriate PPE, including a respirator if the powder is airborne.

-

Containment : Gently cover the spill with an absorbent material to prevent dust from becoming airborne.[11]

-

Cleanup : Carefully scoop the spilled material and absorbent into a labeled, sealed container for hazardous waste.[11][12]

-

Decontamination : Wipe the spill area with a damp cloth. Dispose of all cleaning materials as hazardous waste.

-

Reporting : Report the incident to the appropriate safety officer.

First Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact : Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

-

Inhalation : Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

-

Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[2] The storage area should be secured and accessible only to authorized personnel. Store away from incompatible materials.

-

Disposal : All waste containing potassium selenate must be treated as hazardous waste.[2] Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[7] Aqueous solutions containing selenium must be collected for hazardous waste disposal.[7]

References

- 1. Potassium Selenate | K2O4Se | CID 62680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. Potassium selenate - Wikipedia [en.wikipedia.org]

- 4. potassium selenate [chemister.ru]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 10431-47-7 CAS MSDS (POTASSIUM SELENITE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]

- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 9. ehs.stanford.edu [ehs.stanford.edu]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. ehs.utk.edu [ehs.utk.edu]

- 12. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

A Technical Guide to Potassium Selenate: Properties, Biological Activity, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium selenate, a key inorganic selenium compound. It details its chemical and physical properties and explores its relevance in biological research and potential therapeutic applications. This document is intended to serve as a foundational resource for professionals in research and drug development, offering concise data, insights into its biological mechanisms, and summaries of experimental approaches.

Core Chemical and Physical Properties

Potassium selenate (K₂SeO₄) is an odorless, white crystalline solid. It is the potassium salt of selenic acid and is highly soluble in water. The fundamental chemical and physical properties of potassium selenate are summarized below.

| Property | Value | References |

| CAS Number | 7790-59-2 | [1] |

| Molecular Formula | K₂SeO₄ | [1] |

| Molecular Weight | 221.15 g/mol | [1][2] |

| Appearance | Colorless crystals or white powder | [2][3] |

| Density | 3.07 g/cm³ | [1] |

| Solubility in Water | 1.11 g/mL (at 20 °C) | [1] |

Applications in Research and Drug Development

Potassium selenate serves as a source of selenium, an essential micronutrient, in various research contexts. It is utilized in laboratory experiments and animal studies to investigate the physiological and toxicological effects of selenium.[3] Additionally, it is used in the production of other selenium compounds.[1][3] In agriculture, it can be used to supplement selenium-deficient soils.[3]

Biological Signaling Pathways Modulated by Selenium Compounds

Selenium compounds, including inorganic forms like selenite and selenate, are known to modulate several critical intracellular signaling pathways. These interactions are central to their biological effects, which range from antioxidant defense to the induction of apoptosis at higher concentrations.

One of the key pathways influenced by selenium is the PI3K/Akt signaling pathway , which is crucial for cell survival and proliferation. Studies have shown that selenite can activate this pathway, leading to anti-apoptotic effects. This activation is associated with the upregulation of Bcl-2, maintenance of mitochondrial membrane potential, and increased ATP generation.[4]

The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway and its modulation by selenite, leading to cell survival.

Summary of Experimental Observations with Selenium Compounds

The following table summarizes key findings from studies investigating the effects of various selenium compounds on biological systems. It is important to note that many studies utilize sodium selenite or sodium selenate rather than potassium selenate; however, the biological effects are primarily attributed to the selenate or selenite ion.

| Selenium Compound | Experimental Model | Key Findings |

| Sodium Selenite | Murine hippocampal neuronal HT22 cells | Activated mitochondrial biogenesis signaling pathways, likely through the AKT-CREB pathway, and enhanced mitochondrial respiration.[5] |

| Sodium Selenite | Primary cultured neonatal mouse cardiomyocytes | Low selenium conditions led to decreased mitochondrial STAT3 activity and potassium channel expression, promoting apoptosis.[6] |

| Sodium Selenate | Diabetic rats | Treatment normalized increased proliferation rates and MAPK phosphorylation in the aorta and restored Na+/K+ ATPase activity.[7] |

| Sodium Selenite | Human fibrosarcoma (HT1080) cells | At physiological concentrations, selenite reduced ASK1 activity and induced the PI3-kinase/Akt pathway, protecting against H₂O₂-induced apoptosis.[4] |

| Sodium Selenate | Sorghum genotypes | Foliar application of sodium selenate was more efficient for biofortification compared to organoselenium compounds.[8] |

Experimental Protocols and Methodologies

In Vitro Cell Culture Studies

-

Cell Treatment: Potassium selenate is typically dissolved in a suitable solvent (e.g., sterile water or cell culture medium) to prepare a stock solution. This stock is then diluted to the desired final concentrations in the cell culture medium for treating cells.

-

Apoptosis Assays: To study the effect of potassium selenate on apoptosis, researchers may use techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or Western blotting for key apoptotic proteins like caspases and Bcl-2 family members.[4]

-

Signaling Pathway Analysis: To investigate the effect on signaling pathways like PI3K/Akt, Western blotting is commonly used to detect the phosphorylation status of key proteins such as Akt.[5]

In Vivo Animal Studies

-

Animal Models: A variety of animal models, most commonly rats and mice, are used to study the in vivo effects of selenium compounds. For example, diabetes can be induced using streptozotocin to study the effects of selenium in a diabetic state.[7]

-

Administration: Potassium selenate can be administered to animals through various routes, including intraperitoneal injection or dissolved in their drinking water.[9]

-

Tissue Analysis: Following the treatment period, animals are euthanized, and tissues of interest (e.g., liver, kidney, aorta) are collected for biochemical and histological analysis. This can include measuring enzyme activities, protein expression, and assessing tissue morphology.[7][9]

Quantification of Selenium

-

Fluorometric Method: A common method for determining selenium content in biological samples is fluorometry using 2,3-diaminonaphthalene after digestion of the sample with nitric and perchloric acids.[4]

This guide provides a foundational understanding of potassium selenate for researchers and professionals in drug development. For more specific applications and detailed protocols, consulting the primary scientific literature is recommended.

References

- 1. Potassium selenate - Wikipedia [en.wikipedia.org]

- 2. srdata.nist.gov [srdata.nist.gov]

- 3. assignmentpoint.com [assignmentpoint.com]

- 4. researchgate.net [researchgate.net]

- 5. Selenite Stimulates Mitochondrial Biogenesis Signaling and Enhances Mitochondrial Functional Performance in Murine Hippocampal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of selenium on myocardial apoptosis by modifying the activity of mitochondrial STAT3 and regulating potassium channel expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selenium inhibits proliferation signaling and restores sodium/potassium pump function of diabetic rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium Selenate, Potassium Hydroxy-Selenide, Acetylselenide and Their Effect on Antioxidant Metabolism and Plant Nutrition and Yield in Sorghum Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scientifictrends.org [scientifictrends.org]

Unveiling the Presence of Potassium Selenate: A Technical Guide to its Natural Occurrence and Analysis

A comprehensive examination of the environmental prevalence, biological significance, and analytical methodologies for potassium selenate, tailored for researchers, scientists, and professionals in drug development.

Introduction

Potassium selenate (K₂SeO₄) is a water-soluble, inorganic salt of selenium, an essential micronutrient for human and animal health that can be toxic at elevated concentrations. In the natural environment, the behavior and bioavailability of selenium are largely dictated by its chemical form. Selenate (SeO₄²⁻), the anion of potassium selenate, represents the most oxidized and mobile form of selenium, particularly in well-aerated, alkaline soils.[1][2] This mobility makes it a primary source of selenium for uptake by plants, thereby introducing it into the food chain.[1] This technical guide provides an in-depth exploration of the natural occurrence of potassium selenate, focusing on its presence in soil, water, and biological systems. Furthermore, it details the sophisticated analytical protocols required for its accurate detection and quantification, and illustrates the key biological pathways and experimental workflows.

Natural Occurrence and Sources of Potassium Selenate

Elemental potassium is a highly reactive alkali metal and does not exist in its pure form in nature. Instead, it is widespread in various minerals and is a fundamental component of soils and a common cation in water, making it readily available to form salts like potassium selenate.

The natural occurrence of potassium selenate is intrinsically linked to the geochemistry of selenium. The primary sources of selenium in the environment are the weathering of selenium-containing rocks and volcanic eruptions.[3] The distribution and concentration of selenate, and by extension potassium selenate, in different environmental compartments are governed by factors such as soil pH, redox potential, and organic matter content.[4]

Soil

In well-aerated, alkaline soils (pH 7.5-8.5), selenate is the predominant and most bioavailable form of selenium.[5] Unlike selenite (SeO₃²⁻), which is strongly adsorbed by soil components, selenate is more mobile in the soil solution and thus more readily taken up by plants.[4][6] The concentration of selenium in soils varies significantly, with "normal" soils in the United States containing between 0.1 to 4.4 mg/kg, while seleniferous soils can have concentrations ranging from 1 to 80 mg/kg, and in some cases, much higher.[7]

Water

The concentration of selenium in groundwater and surface water typically ranges from 0.06 to 400 µg/L.[8][9] However, in areas with seleniferous soils, groundwater levels can be significantly higher, sometimes approaching 6,000 µg/L.[8][9] Selenate is a common water-soluble form of selenium found in these aqueous environments.[2]

Plants and Food Sources

Plants absorb selenium from the soil, primarily in the form of selenate.[1] The concentration of selenium in plants is influenced by the plant species, the form and concentration of selenium in the soil, and various soil properties.[1] Once absorbed, selenate is metabolized and can be incorporated into organic compounds, most notably selenomethionine and selenocysteine.[10] Some plant families, such as Brassicaceae (e.g., broccoli, cabbage) and Alliaceae (e.g., garlic, onions), are known to accumulate higher levels of selenium.[10] Consequently, the selenium content in food is highly variable and reflects the selenium levels in the soil where the plants were grown or the animals were raised.

Quantitative Data on Selenate Occurrence

The following table summarizes the reported concentrations of selenate in various environmental and biological matrices. It is important to note that data for "potassium selenate" specifically is scarce, as analytical methods typically quantify the selenate anion.

| Matrix | Concentration Range | Notes |

| Soil | ||

| Normal Soils (US) | 0.1 - 4.4 mg/kg (total Se) | Selenate is the dominant form in alkaline, oxidized soils.[7] |

| Seleniferous Soils | 1 - 80 mg/kg (total Se) | Can be significantly higher in some locations.[7] |

| Water | ||

| Groundwater & Surface Water | 0.06 - 400 µg/L (total Se) | Selenate is a major water-soluble species.[8][9] |

| Groundwater (Seleniferous Areas) | Up to 6,000 µg/L (total Se) | [8][9] |

| Tap Water | Generally < 10 µg/L (total Se) | [8][9] |

| Plants & Food | ||

| Vegetables & Fruits | Generally < 0.01 mg/kg (total Se) | Highly dependent on soil selenium content.[9] |

| Cereal Grains | Highly variable | Can be a significant dietary source of selenium.[10] |

| Cabbage (Se-fertilized) | High proportion (88%) of total Se as selenate | [11] |

| Carrot (Se-fertilized) | High proportion (92%) of total Se as selenate | [11] |

| Tomato (Se-fertilized) | 33% of total Se as selenomethionine | Demonstrates plant metabolism of selenate.[11] |

| Green Pea (Se-fertilized) | 48% of total Se as selenomethionine | [11] |

Experimental Protocols for Selenate Analysis

The accurate quantification of selenate in complex environmental and biological matrices requires sophisticated analytical techniques that can separate different selenium species. The gold standard for selenium speciation is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Ion Chromatography (IC) coupled with mass spectrometry (MS) is also a powerful technique for the analysis of anionic species like selenate in water samples.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of selenium species in a given sample.

Detailed Protocol for Selenate Analysis in Water by IC-MS

This protocol outlines the key steps for the determination of selenate in water samples using ion chromatography coupled with mass spectrometry.

1. Instrumentation:

-

Ion Chromatograph (IC) system equipped with a high-capacity anion exchange column (e.g., Dionex IonPac AS11-HC).

-

Suppressed conductivity detector.

-

Single quadrupole mass spectrometer (MS) with an electrospray ionization (ESI) source.

2. Reagents and Standards:

-

Deionized (DI) water (18.2 MΩ·cm).

-

Potassium hydroxide (KOH) eluent concentrate.

-

Selenate stock standard solution (1000 mg/L), prepared from sodium selenate.

-

Working calibration standards (e.g., 10-250 µg/L) prepared by diluting the stock standard in DI water.

3. Chromatographic Conditions:

-

Column: Dionex IonPac AS11-HC (or equivalent).

-

Eluent: Potassium hydroxide (KOH) gradient.

-

Flow Rate: As per column manufacturer's recommendation.

-

Injection Volume: 10-100 µL.

-

Detection: Suppressed conductivity and MS.

4. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection Mode: Selected Ion Monitoring (SIM) for selenium isotopes (e.g., m/z 78, 80).

5. Procedure:

-

Sample Preparation: Filter water samples through a 0.45 µm filter.

-

Calibration: Prepare a series of calibration standards of known selenate concentrations. Inject each standard into the IC-MS system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the prepared water samples into the IC-MS system.

-

Quantification: Identify the selenate peak in the chromatogram based on its retention time, which is determined from the analysis of the standards. Quantify the concentration of selenate in the sample using the calibration curve.

6. Quality Control:

-

Analyze procedural blanks to check for contamination.

-

Analyze spiked samples to assess matrix effects and recovery.

-

Use certified reference materials (if available) to validate the method.

Biological Signaling and Metabolism

While there is no specific signaling pathway for "potassium selenate," the biological activity is determined by the selenate ion. In plants, selenate is taken up and metabolized through the sulfur assimilation pathway due to the chemical similarity between selenium and sulfur.

Selenate Uptake and Metabolism in Plants

The following diagram illustrates the pathway of selenate from the soil into and within a plant cell, where it is converted into organic selenium compounds.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selenium-enriched plant foods: Selenium accumulation, speciation, and health functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of selenate by single-column ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 6. sketchviz.com [sketchviz.com]

- 7. tandfonline.com [tandfonline.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Determination of selenium in food and environmental samples by hydride generation high-resolution continuum source quartz furnace atomic absorption spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Potassium Selenate: A Technical Guide for Researchers

For Immediate Release

[City, State] – December 13, 2025 – As the landscape of therapeutic development evolves, the inorganic compound potassium selenate (K₂SeO₄) is emerging as a promising candidate for extensive research in oncology, metabolic disorders, and neurodegenerative diseases. This technical guide provides an in-depth overview of potential research avenues for potassium selenate, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways to support scientists and drug development professionals in this burgeoning field.

Core Research Areas and Mechanisms of Action

Potassium selenate's therapeutic potential stems from the biological activity of the selenate ion, which is metabolized intracellularly to selenide. This active form is then incorporated into selenoproteins, crucial enzymes that regulate a multitude of cellular processes. Key areas of investigation for potassium selenate include:

-

Oncology: Potassium selenate has demonstrated significant anticancer properties, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. The primary mechanism involves the generation of reactive oxygen species (ROS), which in turn modulates critical signaling pathways such as the PI3K/AKT/mTOR pathway, leading to the inhibition of cancer cell proliferation and survival.[1][2][3][4]

-

Diabetes and Metabolic Disorders: The selenate ion exhibits insulin-mimetic properties, stimulating glucose uptake and metabolism.[4] It has been shown to enhance glucose transport by promoting the translocation of glucose transporters to the cell membrane.[5] This suggests a potential role for potassium selenate in the management of insulin resistance and type 2 diabetes.

-

Neurodegenerative Diseases: Research indicates that selenium compounds can offer neuroprotection. Selenate has been observed to reduce the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and protect neurons from oxidative stress and excitotoxicity.[6][7] This positions potassium selenate as a compound of interest for mitigating the progression of neurodegenerative conditions.

Quantitative Data Summary

To facilitate comparative analysis, the following tables summarize key quantitative data from relevant studies. It is important to note that much of the existing research has been conducted with sodium selenate; however, the biological activity is attributed to the selenate ion, making these data highly relevant for potassium selenate research.

Table 1: In Vitro Anticancer Activity of Selenate (as Sodium Selenate)

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |

| MCF-10A | Non-tumorigenic Breast | 209.92 | 48 |

| BT-549 | Triple-Negative Breast Cancer | 246.04 | 48 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 187.54 | 48 |

Source: Adapted from studies on sodium selenate.

Table 2: Comparative Toxicity of Inorganic Selenium Compounds

| Compound | Animal Model | LD50 Value (mg/kg body weight) | Route of Administration |

| Sodium Selenite | Rat | 4.8 - 7.0 | Oral |

| Sodium Selenite | Mouse | 3.0 | Oral |

| Sodium Selenite | Rabbit | 1.0 | Oral |

Source: Adapted from various toxicological studies.[7] Note: Selenite is generally considered more acutely toxic than selenate.[8]

Detailed Experimental Protocols

To guide future research, detailed methodologies for key experiments are provided below.

Assessment of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of potassium selenate (e.g., 10-500 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Evaluation of Insulin-Mimetic Effects: 2-NBDG Glucose Uptake Assay

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, in cells.[11][12][13][14][15]

Protocol:

-

Cell Culture and Differentiation: Culture and differentiate adipocytes (e.g., 3T3-L1 cells) in a 96-well plate.

-

Serum Starvation: Starve the differentiated adipocytes in serum-free medium for 2-4 hours.

-

Treatment: Treat the cells with potassium selenate at various concentrations, insulin as a positive control, and a vehicle control for 30 minutes.

-

2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.

-

Fluorescence Measurement: Wash the cells with cold PBS and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Excitation/Emission ~485/535 nm).

-

Data Analysis: Quantify the glucose uptake relative to the control.

Investigation of Neuroprotective Effects: In Vitro Model of Oxidative Stress

This protocol assesses the ability of potassium selenate to protect neuronal cells from oxidative damage.

Protocol:

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate.[16]

-

Pre-treatment: Pre-treat the cells with different concentrations of potassium selenate for 24 hours.

-

Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or glutamate for a specified duration.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 3.1.

-

Measurement of ROS: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.

-

Data Analysis: Compare the viability and ROS levels of potassium selenate-treated cells with the control group.

Analysis of Signaling Pathways: Western Blotting for AKT/mTOR

Western blotting allows for the detection and quantification of specific proteins in a sample.[17][18][19][20]

Protocol:

-

Cell Lysis: Treat cells with potassium selenate, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of AKT and mTOR.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing Molecular Pathways with Graphviz

To better understand the complex signaling networks involved, the following diagrams were generated using the DOT language.

Selenate-Induced Apoptosis Pathway

Caption: Selenate-induced apoptosis signaling cascade.

Insulin Signaling Pathway and Selenate's Mimetic Action

Caption: Insulin signaling and selenate's mimetic effect.

Neuroprotective Mechanisms of Selenate

Caption: Neuroprotective actions of selenate.

Future Research Directions

While the current body of evidence is promising, several areas warrant further investigation:

-

In Vivo Efficacy and Toxicity: Comprehensive animal studies are needed to establish the in vivo efficacy and safety profile of potassium selenate for each of the identified therapeutic areas.

-

Combination Therapies: Investigating the synergistic effects of potassium selenate with existing chemotherapeutic agents, anti-diabetic drugs, or neuroprotective agents could lead to more effective treatment strategies.

-

Nanoparticle Formulation: The synthesis of potassium selenate-derived selenium nanoparticles could enhance bioavailability and targeted delivery, potentially reducing toxicity and improving therapeutic outcomes.

-

Clinical Trials: Following robust preclinical studies, well-designed clinical trials are the crucial next step to translate these promising findings into tangible benefits for patients.

This technical guide serves as a foundational resource to stimulate and support further research into the multifaceted therapeutic potential of potassium selenate. The provided protocols and data offer a starting point for rigorous scientific inquiry, with the ultimate goal of developing novel and effective treatments for a range of challenging diseases.

References

- 1. Selenite-induced ROS/AMPK/FoxO3a/GABARAPL-1 signaling pathway modulates autophagy that antagonize apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer [frontiersin.org]

- 3. The JNK signaling pathway is involved in sodium-selenite-induced apoptosis mediated by reactive oxygen in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium selenite induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Exploring the Neuroprotective Role of Selenium: Implications and Perspectives for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. researchhub.com [researchhub.com]

- 11. scholarworks.uark.edu [scholarworks.uark.edu]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abcam.com [abcam.com]

- 15. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]